molecular formula C18H18N2O B11716797 (2S)-N-(9H-fluoren-3-yl)pyrrolidine-2-carboxamide

(2S)-N-(9H-fluoren-3-yl)pyrrolidine-2-carboxamide

Cat. No.: B11716797
M. Wt: 278.3 g/mol
InChI Key: YYFWXPWIJVWXFW-KRWDZBQOSA-N
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Description

(2S)-N-(9H-fluoren-3-yl)pyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of carboxamides It features a pyrrolidine ring attached to a fluorenyl group, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-(9H-fluoren-3-yl)pyrrolidine-2-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Attachment of the Fluorenyl Group: The fluorenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate reagents and catalysts.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-(9H-fluoren-3-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2S)-N-(9H-fluoren-3-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptor Interaction: It may interact with cellular receptors, modulating signal transduction pathways.

    Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-N-(9H-fluoren-2-yl)pyrrolidine-2-carboxamide
  • (2S)-N-(9H-fluoren-4-yl)pyrrolidine-2-carboxamide
  • (2S)-N-(9H-fluoren-3-yl)pyrrolidine-2-carboxylic acid

Uniqueness

(2S)-N-(9H-fluoren-3-yl)pyrrolidine-2-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its fluorenyl group and pyrrolidine ring contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

(2S)-N-(9H-fluoren-3-yl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C18H18N2O/c21-18(17-6-3-9-19-17)20-14-8-7-13-10-12-4-1-2-5-15(12)16(13)11-14/h1-2,4-5,7-8,11,17,19H,3,6,9-10H2,(H,20,21)/t17-/m0/s1

InChI Key

YYFWXPWIJVWXFW-KRWDZBQOSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)NC2=CC3=C(CC4=CC=CC=C43)C=C2

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC3=C(CC4=CC=CC=C43)C=C2

Origin of Product

United States

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